1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
1252859-79-2 |
|---|---|
Molecular Formula |
C24H20FN3O3S |
Molecular Weight |
449.5 |
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20FN3O3S/c25-18-9-3-1-7-17(18)14-28-23(30)22-20(11-13-32-22)27(24(28)31)15-21(29)26-12-5-8-16-6-2-4-10-19(16)26/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
InChI Key |
VJJWBMQPTFMBLY-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5F)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions often involve:
Inhibition of enzyme activity: : The compound might fit into the enzyme's active site, blocking its normal substrate and thereby inhibiting its function.
Receptor modulation: : It may bind to specific receptors on cell surfaces, altering cellular signaling pathways.
DNA intercalation: : Some derivatives might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Other Compounds:
1-(2-oxo-2-(quinolin-1-yl)ethyl)-3-(2-fluorobenzyl)-1H-indole-2,3-dione: : Similar structure but with an indole moiety instead of thienopyrimidine.
1-(2-oxo-2-(quinolin-1-yl)ethyl)-3-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: : Similar but includes a pyrido ring.
Uniqueness:
The unique combination of quinoline, thienopyrimidine, and fluorobenzyl groups in 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione imparts specific properties, making it distinct in terms of biological activity and potential therapeutic applications.
Biological Activity
The compound 1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H20FN3O3S
- Molecular Weight : 429.48 g/mol
- IUPAC Name : this compound
The compound exhibits a range of biological activities primarily through its interaction with various cellular pathways. Notably:
- Inhibition of Fibrosis : Studies have shown that derivatives of the compound can inhibit the activation of hepatic stellate cells (HSC), which are central to the development of liver fibrosis. The inhibition is associated with reduced expression of collagen I and fibrosin .
- Anti-inflammatory Properties : The compound has demonstrated potential in modulating inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
Biological Activity Data
Case Study 1: Anti-Hepatic Fibrosis
A study conducted on various fluorinated derivatives showed that certain compounds significantly inhibited collagen synthesis in HSCs. The results indicated that these compounds could serve as novel therapeutic agents for hepatic fibrosis management. The effectiveness was quantified using ELISA and real-time PCR analyses to assess collagen and α-SMA levels .
Case Study 2: Inflammatory Response Modulation
In another investigation focusing on the compound's anti-inflammatory properties, it was found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating autoimmune diseases where inflammation plays a critical role .
Scientific Research Applications
Recent studies have highlighted the compound's potential as a protein kinase inhibitor , which is crucial for the treatment of various cancers. Protein kinases play vital roles in cell signaling pathways, and their dysregulation is often associated with tumorigenesis.
In Vitro Studies
- Antitumor Activity : The compound has shown significant antitumor activity against multiple cancer cell lines. For instance, it was evaluated by the National Cancer Institute (NCI) and demonstrated a mean growth inhibition (GI50) value indicating its effectiveness in inhibiting cancer cell proliferation .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases associated with cancer progression. This was confirmed through assays that measured the compound's ability to inhibit kinase activity in vitro .
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the coupling of thieno[3,2-d]pyrimidine derivatives with dihydroquinoline precursors. Various derivatives have been synthesized to evaluate structure-activity relationships (SAR), leading to compounds with enhanced biological properties.
| Compound | Structure | Activity |
|---|---|---|
| 1 | Structure 1 | Antitumor |
| 2 | Structure 2 | Kinase Inhibition |
| 3 | Structure 3 | Antimicrobial |
Case Studies
Several case studies have documented the efficacy of this compound and its derivatives:
- Case Study A : A derivative exhibited over 85% inhibition against specific kinases related to lung cancer, highlighting its potential as a targeted therapy .
- Case Study B : Another study focused on the compound's ability to induce apoptosis in tumor cells through the activation of pro-apoptotic pathways, demonstrating its therapeutic potential in oncology .
Comparison with Similar Compounds
Key Observations :
- Substituent Position 1: The target compound’s dihydroquinoline group distinguishes it from analogs with oxadiazole or thiazole moieties. This may enhance CNS permeability or α1-adrenergic receptor interactions, as seen in related quinoline derivatives .
- Substituent Position 3: Fluorobenzyl groups (2- or 4-fluoro) improve metabolic stability compared to non-halogenated analogs. The 2-fluorobenzyl group in the target compound may offer steric advantages in receptor binding over 4-fluorobenzyl derivatives .
Physicochemical Properties
- Lipophilicity: Fluorinated benzyl groups increase logP values, enhancing membrane permeability. The target compound’s dihydroquinoline group may further elevate logP compared to oxadiazole analogs .
- Solubility: Thieno-pyrimidine-diones generally exhibit low aqueous solubility, necessitating formulation optimizations for in vivo studies .
Q & A
What are the typical synthetic routes for constructing the thieno[3,2-d]pyrimidine core in this compound?
Basic Research Focus: Core synthesis methodology.
Methodological Answer:
The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiouracil derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For example, cyclization of 6-aminothieno[3,2-d]pyrimidin-4(3H)-one precursors with chloroacetylating agents can yield the core structure. Subsequent alkylation at the N1 and N3 positions is performed using reagents like 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide and 2-fluorobenzyl chloride in DMF with K₂CO₃ as a base .
How can researchers validate the structural integrity of this compound post-synthesis?
Basic Research Focus: Analytical characterization.
Methodological Answer:
Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To verify substituent positions (e.g., dihydroquinoline’s methylene protons at δ 3.5–4.0 ppm; fluorobenzyl aromatic protons as doublets due to ortho-F coupling).
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion ([M+H]⁺ expected at m/z 466.12 for C₂₅H₂₁FN₃O₃S).
- X-ray crystallography : For absolute configuration determination, particularly to resolve stereochemistry at the dihydroquinoline moiety .
What strategies are employed to optimize reaction yields during alkylation of the thienopyrimidine core?
Advanced Research Focus: Synthetic optimization.
Methodological Answer:
Alkylation efficiency depends on:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thienopyrimidine nitrogen atoms.
- Base choice : K₂CO₃ or Cs₂CO₃ improves deprotonation of the NH group in the core.
- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.
For example, introducing the 2-fluorobenzyl group requires slow addition of the benzyl chloride to avoid dimerization .
How does the fluorobenzyl substituent influence the compound’s bioactivity compared to non-fluorinated analogs?
Advanced Research Focus: Structure-activity relationship (SAR).
Methodological Answer:
The 2-fluorobenzyl group enhances:
- Lipophilicity : Measured via logP assays (fluorine increases membrane permeability).
- Target binding : Fluorine’s electronegativity stabilizes hydrogen bonds with kinase ATP pockets (e.g., in tyrosine kinase inhibition assays).
Comparative studies using non-fluorinated analogs (e.g., benzyl or chlorobenzyl derivatives) show reduced IC₅₀ values in enzymatic assays, highlighting fluorine’s role in potency .
What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
Advanced Research Focus: Pharmacological screening.
Methodological Answer:
- Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, VEGFR2) in ADP-Glo™ assays to measure ATP-competitive inhibition.
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., A549, HeLa) via MTT assays. Include a counter-screen on non-cancerous cells (e.g., HEK293) to assess selectivity.
- Mechanistic studies : Western blotting for phosphorylated downstream targets (e.g., ERK1/2) confirms pathway modulation .
How can researchers resolve contradictory data in bioactivity studies of this compound?
Advanced Research Focus: Data interpretation and validation.
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across studies) may arise from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times.
- Compound stability : Perform LC-MS stability checks in assay buffers (e.g., PBS at pH 7.4).
- Batch variability : Confirm purity (>95% via HPLC) and salt forms (e.g., free base vs. HCl salt) across batches. Reproducibility is validated through triplicate runs and orthogonal assays .
What computational methods are used to predict binding modes of this compound with biological targets?
Advanced Research Focus: Molecular modeling.
Methodological Answer:
- Docking simulations : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinase domains (PDB: 1M17 for EGFR).
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS).
- Free-energy calculations : MM-GBSA estimates binding affinities, prioritizing residues like Lys721 in EGFR for mutagenesis validation .
How does the dihydroquinoline moiety impact metabolic stability in hepatic microsomal assays?
Advanced Research Focus: ADME profiling.
Methodological Answer:
The dihydroquinoline group may undergo CYP3A4-mediated oxidation. To assess stability:
- Microsomal incubations : Use human liver microsomes (HLMs) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS.
- Metabolite identification : High-resolution MS/MS detects hydroxylated or N-dealkylated metabolites.
- Structural mitigation : Compare half-life (t₁/₂) with analogs lacking the dihydroquinoline group to isolate its contribution .
What strategies minimize off-target effects when testing this compound in vivo?
Advanced Research Focus: Selectivity optimization.
Methodological Answer:
- Kinome-wide screening : Use panels like KinomeScan to identify off-target kinases.
- Proteomic profiling : SILAC-based mass spectrometry identifies non-kinase targets.
- Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to map interactomes.
Dose-response studies in animal models (e.g., xenografts) further refine therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
